2-Bromo-5-(3-chlorophenyl)oxazole
Description
Chemical Identity and Nomenclature
2-Bromo-5-(3-chlorophenyl)oxazole is a halogenated heterocyclic compound belonging to the oxazole family. Its systematic IUPAC name, 2-bromo-5-(3-chlorophenyl)-1,3-oxazole , reflects the positions of substituents on the oxazole core. The molecular formula, C₉H₅BrClNO , corresponds to a molecular weight of 259.50 g/mol . The structure comprises a five-membered oxazole ring with nitrogen and oxygen atoms at positions 1 and 3, respectively, and substituents at positions 2 (bromine) and 5 (3-chlorophenyl group).
Key identifiers include:
- SMILES : Clc1cccc(c1)c2cnc(Br)o2
- InChIKey : MZWNVHGPTZWZHY-UHFFFAOYSA-N
- CAS Registry Number : Not explicitly listed in available databases, but analogous compounds such as 2-bromo-5-(4-chlorophenyl)-1,3-oxazole (CAS 1895362-03-4) share structural similarities.
The compound’s electronic configuration is influenced by the electron-withdrawing effects of bromine and chlorine, which enhance electrophilicity at the oxazole ring. This property facilitates nucleophilic substitution reactions, particularly at the bromine site, making it a valuable intermediate in synthetic chemistry.
Historical Context of Oxazole Derivatives in Organic Chemistry
Oxazoles, first synthesized in the late 19th century, have evolved into cornerstone structures in organic synthesis. The classical Robinson-Gabriel synthesis (1886), involving cyclodehydration of α-acylaminoketones, marked the initial route to oxazole cores. Over time, advancements such as the Van Leusen reaction (1972) expanded access to substituted oxazoles using tosylmethyl isocyanides.
The introduction of halogenated oxazoles gained prominence in the mid-20th century, driven by their utility in pharmaceuticals. For instance, diazomycin A , an antitumor antibiotic, highlighted the biological relevance of halogenated oxazole derivatives. The development of cross-coupling methodologies, such as Suzuki-Miyaura reactions, further enabled precise functionalization of oxazole rings with aryl and halogen groups, paving the way for compounds like 2-bromo-5-(3-chlorophenyl)oxazole.
Significance of Halogen-Substituted Oxazoles in Modern Research
Halogen atoms, particularly bromine and chlorine, play pivotal roles in modulating the physicochemical and biological properties of oxazoles. Key advantages include:
- Enhanced Binding Affinity : Halogens engage in halogen bonding with biomolecular targets, improving ligand-receptor interactions. For example, chlorine’s polarizability strengthens van der Waals forces in enzyme active sites.
- Metabolic Stability : The introduction of halogens reduces oxidative metabolism, extending the half-life of pharmaceutical candidates.
- Electronic Tuning : Bromine’s inductive effect increases the electrophilicity of adjacent carbon atoms, facilitating regioselective reactions such as cross-couplings.
In materials science, halogenated oxazoles contribute to the development of organic semiconductors. The planar oxazole ring and halogen substituents enhance π-π stacking and charge transport properties, as demonstrated in OLED applications.
Table 1: Comparative Analysis of Halogenated Oxazole Derivatives
The strategic placement of halogens in 2-bromo-5-(3-chlorophenyl)oxazole underscores its potential in drug discovery, particularly for targeting kinase enzymes and G-protein-coupled receptors. Ongoing research explores its utility in proteolysis-targeting chimeras (PROTACs) , where the oxazole scaffold serves as a linker to recruit E3 ubiquitin ligases.
Properties
Molecular Formula |
C9H5BrClNO |
|---|---|
Molecular Weight |
258.50 g/mol |
IUPAC Name |
2-bromo-5-(3-chlorophenyl)-1,3-oxazole |
InChI |
InChI=1S/C9H5BrClNO/c10-9-12-5-8(13-9)6-2-1-3-7(11)4-6/h1-5H |
InChI Key |
MRJWAMYDYHEMON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN=C(O2)Br |
Origin of Product |
United States |
Preparation Methods
Cyclization of α-Bromo Ketones with Amides or Isocyanides
One common synthetic route involves the condensation of α-bromo ketones bearing the 3-chlorophenyl substituent with amides or isocyanides under heating conditions to form the oxazole ring. For example, α-bromo-3-chloroacetophenone can be reacted with acetamide or ethyl 2-isocyanoacetate to yield the oxazole core with bromine at the 2-position and the 3-chlorophenyl group at the 5-position.
- Reaction conditions: Heating at elevated temperatures (e.g., 130–150 °C) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or under neat conditions.
- Mechanism: The nucleophilic attack of the amide or isocyanide nitrogen on the electrophilic α-bromo ketone carbonyl carbon, followed by cyclization and dehydration, forms the oxazole ring.
This method is supported by literature on the synthesis of 2,5-disubstituted oxazoles via condensation of α-bromo ketones and isocyanides, yielding moderate to good yields (around 70–78%) of the desired oxazole derivatives.
Electrophilic Bromination of 5-(3-chlorophenyl)oxazole
Alternatively, the 5-(3-chlorophenyl)oxazole can be synthesized first, then selectively brominated at the 2-position using electrophilic brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS).
- Procedure: The oxazole substrate is dissolved in an inert solvent (e.g., dichloromethane), cooled to 0 °C, and bromine or NBS is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until completion.
- Outcome: This method provides regioselective bromination at the 2-position of the oxazole ring, yielding 2-bromo-5-(3-chlorophenyl)oxazole with good selectivity and yields (up to 75% reported in related systems).
Cross-Coupling Reactions (Suzuki-Miyaura Coupling)
In some synthetic schemes, the 2-bromooxazole intermediate is first prepared, and then the 3-chlorophenyl group is introduced via palladium-catalyzed Suzuki-Miyaura cross-coupling with 3-chlorophenylboronic acid.
- Catalysts: PdCl2(dppf) or similar palladium complexes.
- Conditions: Typically performed in the presence of a base such as cesium fluoride (CsF) in solvents like tetrahydrofuran (THF) or dioxane under reflux.
- Advantages: This modular approach allows for the late-stage introduction of the 3-chlorophenyl substituent, facilitating structural diversification.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization of α-bromo ketones with amides/isocyanides | α-bromo-3-chloroacetophenone, acetamide or ethyl 2-isocyanoacetate, heat (130–150 °C), DMSO | 70–78 | Direct ring formation, moderate yield | Requires elevated temperature, possible side reactions |
| Electrophilic bromination | 5-(3-chlorophenyl)oxazole, Br2 or NBS, CH2Cl2, 0 °C to RT | ~75 | Regioselective bromination, mild conditions | Requires preformed oxazole, handling of bromine |
| Suzuki-Miyaura cross-coupling | 2-bromooxazole, 3-chlorophenylboronic acid, Pd catalyst, base, reflux | Variable (60–85) | High selectivity, modular synthesis | Requires palladium catalyst, sensitive to moisture |
Research Findings and Notes
The van Leusen oxazole synthesis is a notable method for preparing 5-substituted oxazoles via [3+2] cycloaddition of TosMIC (tosylmethyl isocyanide) with aldehydes, which can be adapted for preparing substituted oxazoles, though direct application to 2-bromo-5-(3-chlorophenyl)oxazole is less common.
The Fischer oxazole synthesis involves the reaction of cyanohydrins with aldehydes under acidic conditions to form 2,5-disubstituted oxazoles, but this method is more suited for aromatic substitutions and may require further bromination steps to introduce the 2-bromo substituent.
Bromination at the 2-position of oxazoles is facilitated by the electron-rich nature of the heterocyclic ring, allowing selective electrophilic substitution without affecting the aryl substituent.
Characterization of the synthesized compound typically involves:
- NMR spectroscopy: Aromatic protons of the 3-chlorophenyl group appear around δ 7.2–7.8 ppm; oxazole ring protons near δ 8.2 ppm.
- Mass spectrometry: Molecular ion peaks consistent with bromine and chlorine isotopes.
- IR spectroscopy: Characteristic C=N stretching around 1600 cm⁻¹ and C-Br vibrations near 500–600 cm⁻¹ confirm the structure.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(3-chlorophenyl)oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of substituted oxazoles.
Oxidation Reactions: Formation of oxazolone derivatives.
Reduction Reactions: Formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2-Bromo-5-(3-chlorophenyl)oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or interference with essential metabolic processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The following table summarizes key structural analogs of 2-bromo-5-(3-chlorophenyl)oxazole, highlighting substituent positions and functional groups:
Key Observations :
- Substituent Position : The meta-chlorophenyl group in the target compound contrasts with para-bromo (e.g., ) or ortho-methyl (e.g., ) analogs, leading to distinct steric and electronic effects.
- Halogen Impact : Bromine at C2 is common among analogs, but additional halogens (e.g., 4-bromo in ) alter polarizability and van der Waals interactions.
- Aromatic vs.
Physicochemical Properties
Thermal Stability and Melting Points
- Target Compound: Limited direct data, but halogenated oxazoles typically exhibit higher melting points due to increased intermolecular forces.
- 5-(4-Bromo-2,3-dimethylphenyl)oxazole : Methyl groups likely lower melting points compared to halogenated analogs by reducing crystal lattice energy .
Solubility and Lipophilicity
- Bromine and chlorine atoms increase molecular weight and hydrophobicity. For example, 5-(4-Bromo-2,3-dimethylphenyl)oxazole (MW: 252.1 g/mol) is less polar than the target compound (MW: 266.5 g/mol) due to methyl groups .
- Aliphatic substituents (e.g., oxan-4-yl in ) improve solubility in polar aprotic solvents.
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